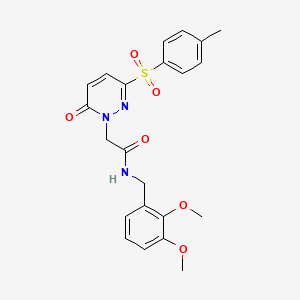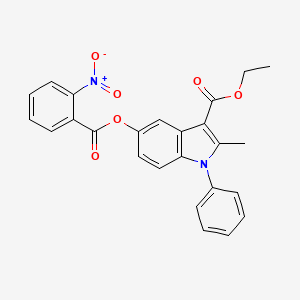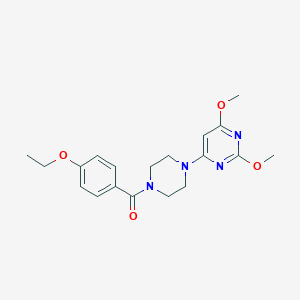
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide, also known as HNP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HNP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of biological effects.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide involves its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are signaling molecules that play a critical role in the ECS. By inhibiting FAAH, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide can increase the levels of endocannabinoids in the body, which can have a range of biological effects.
Biochemical and Physiological Effects:
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide has been shown to have a range of biochemical and physiological effects. One of the most significant effects of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide is its ability to increase the levels of endocannabinoids in the body. This can have a range of effects, including reducing pain and inflammation, improving mood, and promoting overall health and wellbeing. N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide in lab experiments is its ability to selectively inhibit FAAH without affecting other enzymes or receptors. This can help researchers better understand the role of the ECS in health and disease. However, one of the limitations of using N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide is its complex synthesis process, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research involving N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide. One area of research involves the development of new and improved synthesis methods for N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide, which could help to make it more widely available for research purposes. Another area of research involves the use of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide in the treatment of various diseases, including pain, inflammation, and mood disorders. Finally, researchers are also exploring the potential use of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide in the development of new drugs and therapies that target the ECS.
Synthesemethoden
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide involves several steps, including the reaction of naphthalene-1-carboxylic acid with 3-aminopropanol to form 3-(naphthalen-1-yl)propan-1-ol. This compound is then reacted with 2-phenylbutanoyl chloride to form N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide. The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide is a complex process that requires careful attention to detail and high levels of expertise.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide as a tool for studying the endocannabinoid system (ECS). The ECS is a complex network of receptors and signaling molecules that play a critical role in a range of physiological processes, including pain, inflammation, and mood regulation. N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide has been shown to inhibit FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-phenylbutanamide can increase the levels of endocannabinoids in the body, which can help researchers better understand the ECS and its role in health and disease.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-2-19(17-9-4-3-5-10-17)23(26)24-16-15-22(25)21-14-8-12-18-11-6-7-13-20(18)21/h3-14,19,22,25H,2,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWRDUPEYXBPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)
![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)
![1-[4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2794090.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-tosylbutanamide hydrochloride](/img/structure/B2794094.png)






![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2794103.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2794105.png)
![1-[4-(4-Bromo-phenyl)-thiazol-2-yl]-4-methyl-piperidine](/img/structure/B2794107.png)